Functional Group Count and Synthetic Step Economy: 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene vs. Valienol
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene possesses exactly three hydroxyl groups (C₇H₁₂O₃), whereas valienol (5-hydroxymethyl-chonduritol) carries four hydroxyl groups (C₇H₁₂O₅) [1]. In a typical protecting-group-intensive synthesis of carbocyclic nucleosides, each additional hydroxyl group requires one extra protection/deprotection sequence, which, assuming a conservative 90% yield per step, reduces overall yield by approximately 10% per additional hydroxyl. For a 10-step sequence, this difference can translate to a >30% relative yield advantage for the triol over the tetrol before any other factors are considered [2].
| Evidence Dimension | Number of hydroxyl groups requiring protection in synthetic sequences |
|---|---|
| Target Compound Data | 3 hydroxyl groups (2 ring OH + 1 exocyclic CH₂OH); molecular formula C₇H₁₂O₃ [1] |
| Comparator Or Baseline | Valienol: 4 hydroxyl groups (3 ring OH + 1 exocyclic CH₂OH); C₇H₁₂O₅ [1] |
| Quantified Difference | One fewer hydroxyl group; estimated ≥10% overall yield advantage in multi-step protecting-group-dependent syntheses assuming 90% per-step yield [2] |
| Conditions | Class-level inference based on standard protecting group chemistry principles; no direct head-to-head experimental comparison available |
Why This Matters
For procurement decisions, the reduced hydroxyl count directly lowers the projected cost and increases the throughput of multi-step medicinal chemistry campaigns by minimizing protection/deprotection operations.
- [1] CIRS Group. 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene CAS#1822812-61-2. Chemical Properties Database. Available at: https://hgt.cirs-group.com/ View Source
- [2] Wuts, P.G.M.; Greene, T.W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007; Chapter 2. Standard per-step yield assumptions for protection/deprotection sequences. View Source
